
2-(4-(Chloro(phenyl)methyl)phenoxy)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Chloro(phenyl)methyl)phenoxy)acetic acid is a chemical compound that belongs to the class of phenoxyacetic acids. These compounds are known for their diverse applications, particularly in the field of herbicides. The structure of 2-(4-(Chloro(phenyl)methyl)phenoxy)acetic acid includes a phenoxy group attached to an acetic acid moiety, with a chlorinated phenylmethyl group providing additional functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Chloro(phenyl)methyl)phenoxy)acetic acid typically involves the reaction of 4-chlorobenzyl chloride with phenol to form 4-(chlorophenyl)methylphenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 2-(4-(Chloro(phenyl)methyl)phenoxy)acetic acid follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Chloro(phenyl)methyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorinated phenyl group to a phenyl group.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Scientific Research Applications
2-(4-(Chloro(phenyl)methyl)phenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development, particularly as a herbicide.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Chloro(phenyl)methyl)phenoxy)acetic acid involves its role as an auxin mimic. Auxins are plant hormones that regulate growth and development. By mimicking natural auxins, this compound induces uncontrolled growth in broadleaf plants, leading to their death. The molecular targets include auxin receptors and pathways involved in cell elongation and division.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mechanism of action.
4-Chloro-2-methylphenoxyacetic acid (MCPA): Shares structural similarities and is also used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its historical use in agriculture.
Uniqueness
2-(4-(Chloro(phenyl)methyl)phenoxy)acetic acid is unique due to its specific chlorinated phenylmethyl group, which provides distinct chemical properties and reactivity compared to other phenoxyacetic acids. This uniqueness can be leveraged in designing targeted herbicidal applications and exploring new therapeutic potentials.
Properties
Molecular Formula |
C15H13ClO3 |
|---|---|
Molecular Weight |
276.71 g/mol |
IUPAC Name |
2-[4-[chloro(phenyl)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H13ClO3/c16-15(11-4-2-1-3-5-11)12-6-8-13(9-7-12)19-10-14(17)18/h1-9,15H,10H2,(H,17,18) |
InChI Key |
CCZPCMCPCVXECT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



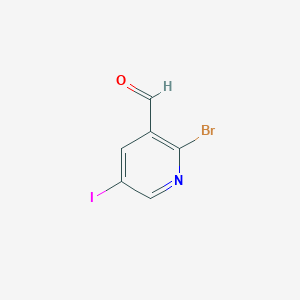
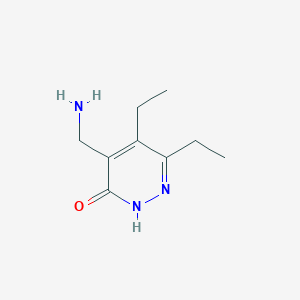

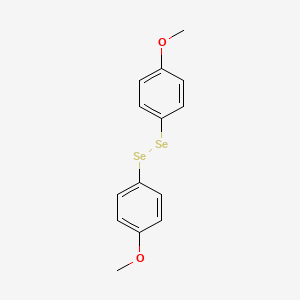
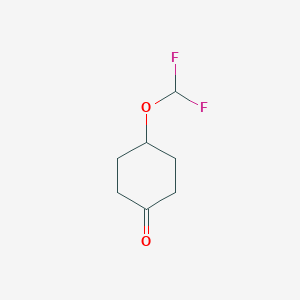
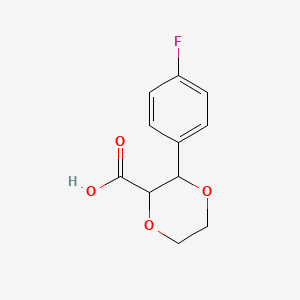
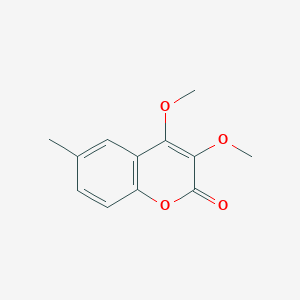
![1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13026238.png)
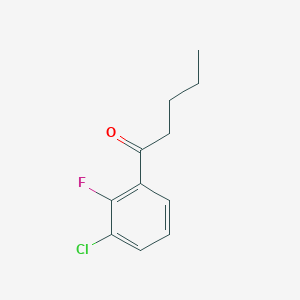
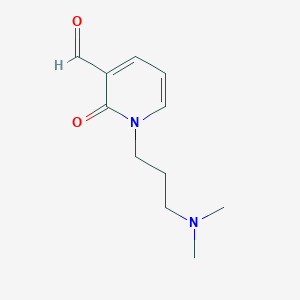

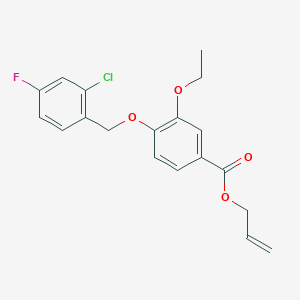
![Methylbis[(4-nitrophenyl)methyl]amine](/img/structure/B13026267.png)
